Diprovocim vs. Pam3CSK4: Comparative Human TLR1/TLR2 Agonist Potency in THP-1 Cells
Diprovocim demonstrates substantially greater potency as a TLR1/TLR2 agonist compared to the canonical naturally-derived lipopeptide agonist Pam3CSK4. In a functional assay measuring TNF-α release from human THP-1 myeloid cells, Diprovocim exhibits an EC50 of 110 pM [1]. In contrast, Pam3CSK4 requires significantly higher concentrations to achieve comparable TLR1/TLR2 activation, with reported EC50 values of 0.47 ng/mL (approximately 0.31 nM) for human TLR1/TLR2, representing a nearly 3-fold higher concentration . This potency differential is further magnified when considering that the Diprovocim screening lead was optimized 800-fold from its initial hit [1].
| Evidence Dimension | Human TLR1/TLR2 agonist potency (EC50) |
|---|---|
| Target Compound Data | 110 pM |
| Comparator Or Baseline | Pam3CSK4: 0.47 ng/mL (approximately 0.31 nM; 310 pM) |
| Quantified Difference | Diprovocim is approximately 2.8-fold more potent than Pam3CSK4 in this assay system |
| Conditions | Human THP-1 myeloid cells differentiated along the macrophage line; TNF-α release measured as functional readout for TLR1/TLR2 activation [1] |
Why This Matters
For researchers designing high-sensitivity immune activation assays or seeking to minimize off-target effects through lower compound concentrations, Diprovocim's picomolar potency enables experimental conditions unattainable with Pam3CSK4.
- [1] Morin MD, Wang Y, Jones BT, et al. Diprovocims: A New and Exceptionally Potent Class of Toll-like Receptor Agonists. J Am Chem Soc. 2018;140(43):14440-14454. doi:10.1021/jacs.8b09223 View Source
